molecular formula C21H25N5OS B2367579 N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207028-23-6

N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2367579
CAS No.: 1207028-23-6
M. Wt: 395.53
InChI Key: HWINAIAWBLSPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can be synthesized through a multi-step organic synthesis process. One common synthetic route involves the reaction of cyclohexylamine with 4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-ylthiol in the presence of a suitable coupling reagent. The reaction conditions typically involve a solvent such as dichloromethane or ethanol, with the reaction carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

  • Substitution: : It can undergo nucleophilic substitution reactions with reagents like alkyl halides or sulfonates in the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might result in the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can be used as a ligand in coordination chemistry or as an intermediate in the synthesis of more complex organic molecules.

Biology

In biological research, this compound might be investigated for its potential as a probe molecule for studying enzyme functions or as a part of drug design studies aiming to understand its interaction with biological targets.

Medicine

In medicine, this compound could be explored for its therapeutic potential, possibly as an inhibitor of specific enzymes or pathways implicated in diseases. Research might focus on its efficacy, toxicity, and mechanism of action.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, benefiting from its unique chemical properties.

Mechanism of Action

N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exerts its effects through its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact mechanism would involve the compound binding to these targets and modulating their activity, potentially leading to therapeutic effects or providing insights into biological pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-((1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

  • N-cyclohexyl-2-((1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

  • 4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl derivatives

Uniqueness

N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and pyrazolo[3,4-d]pyridazin-7-yl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-14-8-10-17(11-9-14)26-20-18(12-22-26)15(2)24-25-21(20)28-13-19(27)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWINAIAWBLSPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.